![molecular formula C7H6BrN3O B1276491 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol CAS No. 116035-73-5](/img/structure/B1276491.png)
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol
Overview
Description
“6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol” is a chemical compound with the molecular formula C7H6BrN3O . It has a molecular weight of 228.05 g/mol . The compound is also known by other names such as “6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one” and "6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one" .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid-liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of “6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol” includes a bromine atom attached to the 6th carbon of the imidazo[4,5-b]pyridine ring, and a methyl group attached to the 5th carbon . The InChI string for the compound is "InChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12)" .Physical And Chemical Properties Analysis
The compound “6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol” has a molecular weight of 228.05 g/mol . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a topological polar surface area of 54 Ų .Scientific Research Applications
Antiviral Activity
Compounds with imidazo[4,5-b]pyridine structures have been evaluated for antiviral activity against various viruses such as human coronaviruses, influenza virus subtypes, respiratory syncytial virus (RSV A), herpes simplex virus (HSV-1 KOS), yellow fever virus (YFV-17D), Sindbis virus, and Zika virus .
Anti-tubercular Potential
Imidazole-containing compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis strains. This suggests that “6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol” could potentially be evaluated for its efficacy against tuberculosis .
Cytotoxicity Assessment
The cytotoxic effects of imidazo[4,5-b]pyridine derivatives on virus host cell lines have been determined using colorimetric assays. This application is crucial for assessing the safety profile of new therapeutic agents .
Bioactive Agent Potency
Imidazo[4,5-b]pyridine cores are found in various bioactive agents. Research into these compounds includes comparing their potency as bioactive agents, which could encompass a range of biological activities .
Antimicrobial Features
The structural diversity of imidazo[4,5-b]pyridine skeletons allows for exploration into their antimicrobial features. This includes studying the effects of substitutions at different positions on antimicrobial activity .
Future Directions
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole compounds are known to affect a wide range of pathways due to their diverse biological activities
Result of Action
Given the diverse biological activities of imidazole compounds , it is plausible that this compound could have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
6-bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEUCAYEKFZDEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NC(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50419941 | |
Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol | |
CAS RN |
116035-73-5 | |
Record name | 6-Bromo-1,3-dihydro-5-methyl-2H-imidazo[4,5-b]pyridin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116035-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 6-bromo-1,3-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50419941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-5-METHYL-1H-IMIDAZO(4,5-B)PYRIDIN-2-OL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.